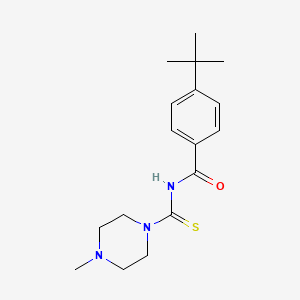

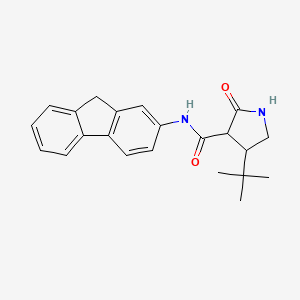

4-tert-butyl-N-(4-methylpiperazine-1-carbothioyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butyl-N-(4-methylpiperazine-1-carbothioyl)benzamide (4-TBCB) is an organic compound that has been extensively studied in scientific research due to its potential applications in laboratory experiments, drug development, and biochemistry. 4-TBCB is a carboxamide derivative of benzamide and has a molecular weight of 279.37 g/mol. It is a white crystalline solid with a melting point of 112-114 °C and a boiling point of 285-287 °C. 4-TBCB is soluble in polar solvents such as ethanol, methanol, and ethyl acetate.

Scientific Research Applications

Anticancer Research

- Synthesis and Anticancer Application : The compound's derivative, Bis-(4-(Tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) complex, was synthesized and investigated as an anticancer candidate. The study explored the complex's interaction with the ribonucleotide reductase enzyme, showing a potential for anticancer activity (Ruswanto et al., 2021).

Material Science

- Polyamide Synthesis : Research explored the synthesis of ortho-linked polyamides using derivatives of the compound, highlighting their noncrystalline nature, solubility in polar solvents, and potential for forming transparent, flexible films (Hsiao et al., 2000).

Molecular Docking Studies

- Histamine Receptor Ligand Optimization : A study on 2-aminopyrimidines for histamine H4 receptor activity noted a derivative, 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, and its optimization for better in vitro and in vivo activities (Altenbach et al., 2008).

Chemosensor Development

- Fluorescence Chemosensor : A study on a phenoxazine-based fluorescence chemosensor, 4PB, incorporated a derivative for selective detection of Ba2+ ions, demonstrating its potential in live cell imaging (Ravichandiran et al., 2019).

Synthetic Methodologies

- Synthesis of N-Methylpiperazine Amides : Research focused on synthesizing new amides of the N-methylpiperazine series, utilizing derivatives of the compound for potential therapeutic applications (Koroleva et al., 2011).

Analytical Chemistry Applications

- Quinone Detection : A reaction involving 4-tert-butyl-1,2-benzoquinone and derivatives resulted in a stable blue adduct, useful for the spectrophotometric determination of this quinone (Valgimigli et al., 2000).

Pharmaceutical Research

- Neuroleptic Agents Development : Research on substituted benzamides, including derivatives of the compound, revealed their potential as neuroleptic agents with activities indicative of atypical antipsychotic activity (Norman et al., 1996).

properties

IUPAC Name |

4-tert-butyl-N-(4-methylpiperazine-1-carbothioyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3OS/c1-17(2,3)14-7-5-13(6-8-14)15(21)18-16(22)20-11-9-19(4)10-12-20/h5-8H,9-12H2,1-4H3,(H,18,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHDOHUYDOETIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-(4-methylpiperazine-1-carbothioyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2364286.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2364289.png)

![2-(4-cyclohexylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364294.png)

![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364299.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364302.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2364305.png)

![Thieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B2364307.png)